
3-Methoxy-3-methylbutan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-3-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel
3-Methoxy-3-methylbutan-1-amin ist ein Lösungsmittel, das sich mit seinem Isomer Ethylenglykolmonobutylether vergleichen lässt . Als Lösungsmittel kann es verwendet werden, um andere Substanzen zu lösen, was es zu einer wichtigen Komponente in einer Vielzahl von chemischen Reaktionen macht.
Industrielle Reinigungsmittel
Diese Verbindung wird als Rohstoff für die Herstellung von industriellen Reinigungsmitteln eingesetzt . Industrielle Reinigungsmittel sind unerlässlich für die Reinigung von Geräten und Oberflächen in verschiedenen Industrien, darunter Lebensmittelverarbeitung, Gesundheitswesen und Fertigung.
Farben
This compound wird auch als Lösungsmittel für Farben verwendet . In dieser Anwendung hilft es, das Pigment gleichmäßig in der Farbe zu verteilen, wodurch das Aussehen und die Haltbarkeit der Farbe verbessert werden.
Tinten
Ähnlich wie bei der Verwendung in Farben wird diese Verbindung als Lösungsmittel in Tinten verwendet . Es hilft, die Viskosität der Tinte zu kontrollieren, um sicherzustellen, dass sie richtig vom Stift oder Drucker auf das Papier fließt.
Düfte
In der Duftstoffindustrie wird this compound als Lösungsmittel verwendet . Es hilft, die Duftmoleküle zu lösen und zu transportieren, was es zu einer wichtigen Komponente in Parfüms und anderen Duftprodukten macht.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a solvent for paints, inks, and fragrances , suggesting it may interact with various chemical compounds in these applications.
Mode of Action
It’s known that the compound can undergo oxidation reactions initiated by ˙oh radicals . This suggests that it may interact with its targets through oxidation processes.
Biochemical Pathways
The compound’s oxidation by ˙oh radicals suggests it may be involved in redox reactions and related biochemical pathways .
Result of Action
Its known use as a solvent and its ability to undergo oxidation reactions suggest it may alter the chemical environment of cells and molecules it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-3-methylbutan-1-amine. For instance, the presence of water, ammonia, and methylamine can promote the formation of nitric hydrate and nitrate aerosol . Additionally, the compound’s reaction rate with ˙OH radicals can be influenced by the presence of other chemical species .
Biochemische Analyse
Biochemical Properties
3-Methoxy-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .
Cellular Effects
The effects of 3-Methoxy-3-methylbutan-1-amine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methoxy-3-methylbutan-1-amine has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Methoxy-3-methylbutan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, 3-Methoxy-3-methylbutan-1-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-3-methylbutan-1-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that 3-Methoxy-3-methylbutan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Methoxy-3-methylbutan-1-amine can lead to cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methoxy-3-methylbutan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Methoxy-3-methylbutan-1-amine is effective without causing harm.
Metabolic Pathways
3-Methoxy-3-methylbutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of certain metabolites by modulating enzyme activity, leading to changes in metabolic flux . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Methoxy-3-methylbutan-1-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Methoxy-3-methylbutan-1-amine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.
Eigenschaften
IUPAC Name |
3-methoxy-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYVCHXXWLKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624156 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268153-93-0 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
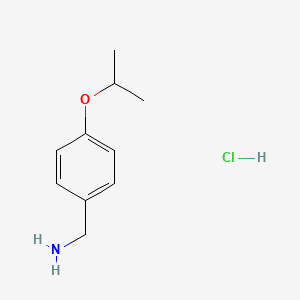
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
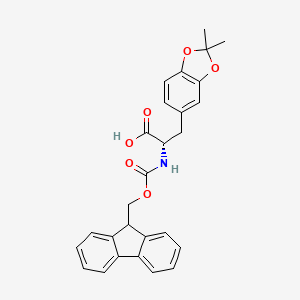

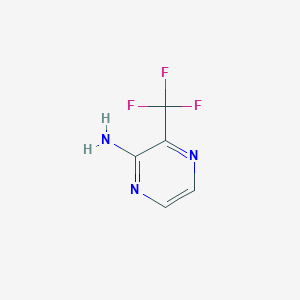
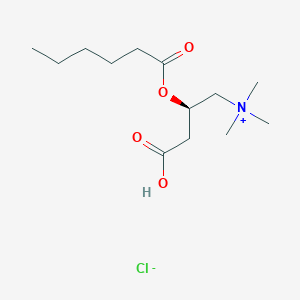

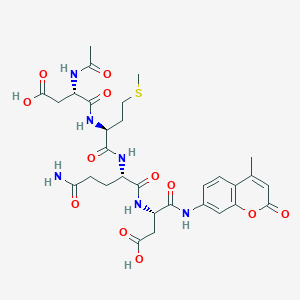



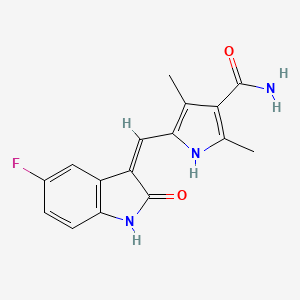
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

